3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
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Description
3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group attached to a pyrazol ring, which is further connected to a prop-2-enoic acid group .Scientific Research Applications
Synthesis of Functionalized Carbazoles : A study demonstrated the synthesis of novel functionalized carbazoles using 3-indolylalkanoic acids, which are closely related to the compound (Pindur & Erfanian-Abdoust, 1990).
Antimicrobial and Anti-inflammatory Activity : Research on polysubstituted pyrazoles, closely related to your compound, found antimicrobial and anti-inflammatory potentials in certain derivatives (Farghaly et al., 2001).
Potential in Optical Limiting Applications : A study synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, finding that specific compounds exhibited significant optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).
Coordination Polymers and Supramolecular Networks : Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are structurally similar to your compound, demonstrated their use in forming chiral coordination polymers and supramolecular networks, indicating potential applications in material science (Cheng et al., 2017).
Catalysis in Organic Synthesis : A study explored ionic liquids containing plant-derived benzoate anions, relevant due to structural similarities, showing their efficiency as catalysts in organic synthesis in aqueous medium (Javed et al., 2021).
Synthesis of Novel Heterocycles : Research involving the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups highlights the potential of related compounds in creating new heterocycles (Ghaedi et al., 2015).
Complexation Reactions for Biological Activity : A study on the coordination ability of a similar azo-Schiff base with various metal ions showed its potential in complexation reactions, leading to products with significant biological activities (Al‐Hamdani et al., 2015).
Aza-Michael Reaction in Organic Chemistry : The aza-Michael reaction involving but-2-enoic acid and pyrazole demonstrates the reactivity of similar structures in organic synthesis (Khachatryan et al., 2020).
Preparation of Heterocycles and Pyrones : The transformation of 5-hydroxy-3-oxopent-4-enoic acid esters into heterocycles and pyrones underlines the versatility of compounds akin to 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid in synthesizing naturally occurring compounds (Schmidt et al., 2006).
Properties
IUPAC Name |
(E)-3-(2-ethylpyrazol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTZAXONFCUBAL-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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